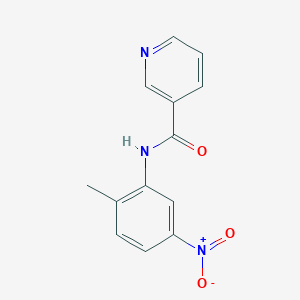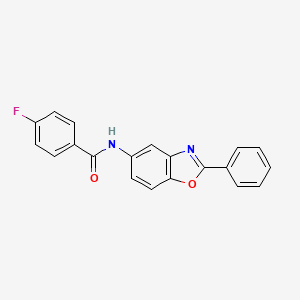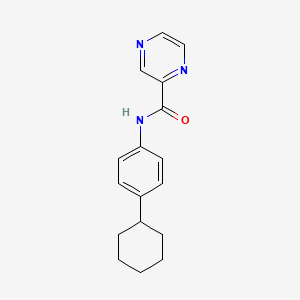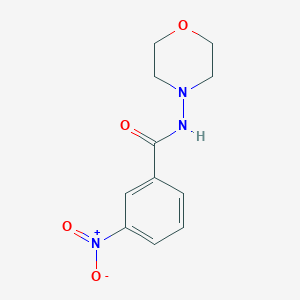![molecular formula C16H15ClN2O2 B5800382 N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide, commonly known as C646, is a small molecule inhibitor that selectively targets the histone acetyltransferase (HAT) activity of the transcriptional coactivator protein p300/CBP. C646 has been extensively studied for its potential use in cancer research, as p300/CBP is known to play a critical role in the regulation of gene expression and cell proliferation.
Mecanismo De Acción
C646 selectively inhibits the N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide activity of p300/CBP, which is responsible for acetylating histone proteins and regulating gene expression. By inhibiting this activity, C646 can alter the expression of genes involved in cell proliferation and differentiation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
C646 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential as a therapeutic agent for the treatment of cancer. In addition, it has been shown to regulate the expression of genes involved in cell proliferation and differentiation, and may have applications in the treatment of other diseases such as neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using C646 in lab experiments is its selectivity for p300/CBP, which allows for the specific inhibition of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide activity without affecting other cellular processes. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving C646. One area of interest is its potential as a therapeutic agent for the treatment of cancer, particularly in combination with other drugs. In addition, further studies are needed to fully understand the role of p300/CBP in various cellular processes, and how C646 can be used to modulate these processes. Finally, there is potential for the development of new compounds based on the structure of C646, which may have improved properties for use in lab experiments and therapeutic applications.
Métodos De Síntesis
C646 can be synthesized using a two-step procedure involving the reaction of 2-chloroaniline with 3-methylbenzoic acid, followed by the addition of 2-oxoethyl isocyanate. The resulting compound is then purified using column chromatography to obtain pure C646.
Aplicaciones Científicas De Investigación
C646 has been used extensively in scientific research to study the role of p300/CBP in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential as a therapeutic agent for the treatment of cancer. In addition, C646 has been used to study the role of p300/CBP in the regulation of gene expression and cell differentiation.
Propiedades
IUPAC Name |
N-[2-(2-chloroanilino)-2-oxoethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-5-4-6-12(9-11)16(21)18-10-15(20)19-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOVBDRDTJYBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chloroanilino)-2-oxoethyl]-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)


![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)


![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)


![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
